2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that has gained attention in the field of organic chemistry This compound is known for its unique structural features, which include a dibenzothiophene core and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of dibenzothiophene with a boronic ester precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran (THF) or toluene, and requires a base such as potassium carbonate (K2CO3) to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dibenzothiophene core to its dihydro or tetrahydro derivatives.
Substitution: The boronic ester moiety allows for substitution reactions, particularly in cross-coupling reactions like Suzuki-Miyaura.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene are typical.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives of dibenzothiophene.
Substitution: Various substituted dibenzothiophene derivatives depending on the coupling partner.
Scientific Research Applications
2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to participate in cross-coupling reactions. The boronic ester moiety acts as a nucleophile, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes. This reactivity is crucial for its applications in organic synthesis and material science .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[b]thieno[2,3-d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure with a benzo[b]thieno core instead of dibenzothiophene.
2-(Benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene: Another related compound with a different thiophene substitution pattern.
Uniqueness
2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific dibenzothiophene core, which imparts distinct electronic properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic materials and compounds .
Properties
Molecular Formula |
C18H19BO2S |
---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2-dibenzothiophen-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H19BO2S/c1-17(2)18(3,4)21-19(20-17)12-9-10-16-14(11-12)13-7-5-6-8-15(13)22-16/h5-11H,1-4H3 |
InChI Key |
CALTYNDKBHMXQA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC4=CC=CC=C43 |
Origin of Product |
United States |
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